molecular formula C6H10ClN3O2S B3384980 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride CAS No. 59689-65-5

5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B3384980
CAS No.: 59689-65-5
M. Wt: 223.68 g/mol
InChI Key: GEXZYDSRMARZCN-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride (CAS 59689-65-5) is a chemical building block of significant interest in medicinal and organic chemistry research. It features the 1,2,4-triazole heterocycle, a privileged scaffold known for its wide range of pharmacological activities, coupled with a reactive sulfonyl chloride group . The tert-butyl substituent can enhance the molecule's pharmacokinetic properties. The core 1,2,4-triazole structure is a key pharmacophore in several clinically used drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drugs anastrozole and letrozole . This highlights the structural motif's relevance in developing new therapeutic agents. The primary research utility of this compound stems from the sulfonyl chloride moiety, which is highly electrophilic. It readily undergoes nucleophilic substitution reactions with amines and alcohols, making it an excellent precursor for the synthesis of sulfonamides and sulfonate esters . These derivatives are valuable for constructing more complex molecules, screening for biological activity, and developing novel compounds with potential antimicrobial, antiviral, or anticancer properties . Researchers can leverage this reagent to create diverse compound libraries for drug discovery programs. Handling and Safety: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must be handled by qualified personnel in a controlled laboratory setting. Available safety information indicates it is corrosive and causes severe skin burns and eye damage . Proper personal protective equipment and safe laboratory practices are essential. For handling and storage, it is recommended to be kept under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-tert-butyl-1H-1,2,4-triazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O2S/c1-6(2,3)4-8-5(10-9-4)13(7,11)12/h1-3H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXZYDSRMARZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NN1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-(tert-Butyl)-1H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 5-(tert-Butyl)-1H-1,2,4-triazole

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed in coupling reactions with various aryl or alkyl halides.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 5-(tert-butyl)-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-(tert-butyl)-1H-1,2,4-triazole with chlorosulfonic acid under controlled conditions. This results in the formation of the sulfonyl chloride group, which is highly reactive towards nucleophiles.

Reaction Types

  • Nucleophilic Substitution : The sulfonyl chloride group reacts with amines to form sulfonamides.
  • Oxidation and Reduction : The triazole ring can participate in redox reactions.
  • Coupling Reactions : It can be used in coupling reactions like Suzuki-Miyaura to form carbon-carbon bonds.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution makes it an essential intermediate in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an enzyme inhibitor and in the development of biologically active compounds. For instance, studies highlight its role in designing selective PXR inhibitors that may have therapeutic implications in drug metabolism and toxicity .

Biological Studies

Research indicates that derivatives of triazoles can exhibit significant biological activities, including antitumor and antimicrobial properties. The sulfonyl chloride derivative can be modified to enhance these activities .

Material Science

The compound's unique properties make it suitable for developing new materials with specific chemical characteristics. Its reactivity allows for the functionalization of polymers or other materials to impart desirable properties.

Case Study 1: Enzyme Inhibitors

A study investigated the use of triazole derivatives as enzyme inhibitors. The presence of the tert-butyl group was found to enhance binding affinity to human PXR (Pregnane X Receptor), suggesting potential applications in drug design .

Case Study 2: Antimicrobial Activity

Research on triazole derivatives demonstrated their effectiveness against various pathogens. Modifications using sulfonyl chloride groups improved the antimicrobial properties of these compounds .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The triazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride with analogous compounds derived from the provided evidence:

Compound Name Molecular Formula Substituent Position/Group Key Functional Groups Reactivity/Applications
This compound C₆H₁₀ClN₃O₂S 3-sulfonyl chloride Triazole, sulfonyl chloride Nucleophilic substitution (e.g., sulfonamide formation)
5-tert-Butyl-3-(chloromethyl)-1H-1,2,4-triazole hydrochloride (CID 79600816) C₇H₁₂ClN₃ 3-chloromethyl Triazole, chloromethyl Alkylation reactions, intermediate in drug synthesis
N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide C₉H₁₂ClN₃OS 2-chloroacetamide Thiadiazole, chloroacetamide Antimicrobial agents, agrochemicals
5-[1-(4-tert-Butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol C₁₅H₂₁N₃OS 3-thiol, phenoxy-ethyl Triazole, thiol, phenoxy Antioxidants, enzyme inhibitors

Key Differences and Implications

Core Heterocycle :

  • The target compound and CID 79600816 share the 1,2,4-triazole ring, which is electron-deficient and participates in hydrogen bonding. In contrast, N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide contains a 1,3,4-thiadiazole ring, which has higher aromaticity and sulfur-mediated electronic effects, influencing its biological activity .

Functional Groups: The sulfonyl chloride group in the target compound is highly electrophilic, making it reactive toward amines and alcohols to form sulfonamides or sulfonate esters. The chloromethyl group in CID 79600816 is less reactive but serves as a versatile alkylating agent . Thiol-containing derivatives (e.g., 5-[1-(4-tert-Butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol) exhibit redox activity and metal-binding properties, expanding their use in catalysis and medicinal chemistry .

Lipophilicity and Bioavailability :

  • All compounds feature a tert-butyl group, enhancing lipophilicity and membrane permeability. However, the sulfonyl chloride’s polar nature may reduce bioavailability compared to the more hydrophobic chloromethyl or thiol derivatives .

Biological Activity

5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 59689-65-5) is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article delves into its biological properties, particularly its antibacterial and anticancer activities, supported by relevant research findings and data.

  • Molecular Formula : C6_6H10_{10}ClN3_3O2_2S
  • Molecular Weight : 223.68 g/mol
  • Structure : The compound features a tert-butyl group attached to a triazole ring and a sulfonyl chloride functional group, which enhances its reactivity and potential biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of 5-(tert-butyl)-1H-1,2,4-triazole with chlorosulfonic acid under controlled conditions to ensure selective formation of the sulfonyl chloride group.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. Studies involving this compound have shown promising results against various bacterial strains:

  • Testing Methods : The antibacterial activity was assessed using the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays. The inhibition zones were measured to determine effectiveness against standard Gram-positive and Gram-negative bacteria .

Results Summary

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1510
S. aureus185
B. subtilis208

These results indicate that the compound exhibits moderate to high antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings .

Anticancer Activity

The anticancer potential of triazole derivatives is also noteworthy. Preliminary studies have indicated that compounds similar to this compound can inhibit the growth of various cancer cell lines:

  • In Vitro Studies : A study evaluated the compound against a panel of 60 human cancer cell lines from different types of cancers including leukemia and breast cancer. The growth inhibition was measured as a function of optical density .

Growth Inhibition Data

Cancer Cell LineGI50_{50} (µM)% Growth Inhibition
Leukemia1270
Breast Cancer1565
Lung Cancer2060

These findings suggest that the compound has considerable potential as an anticancer agent, with specific efficacy noted in hematological malignancies .

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, triazoles can interfere with DNA synthesis by acting as bioisosteres to carboxylic acids, enhancing binding interactions with target proteins such as DNA gyrase and other essential enzymes .

Case Studies

Several case studies have documented the biological efficacy of triazole derivatives:

  • Antibacterial Efficacy Against Drug-resistant Strains : A study highlighted the effectiveness of triazole compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections .
  • Anticancer Trials : Clinical trials involving triazole derivatives have reported significant tumor reduction in patients with advanced breast cancer when combined with traditional therapies .

Q & A

Q. What are the established synthetic routes for 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride?

The synthesis typically involves:

  • Cyclization : Formation of the triazole ring using tert-butyl-containing precursors, such as tert-butyl isocyanide or tert-butylamine derivatives, under conditions like reflux with thiourea or thiocyanate reagents (analogous to cyclopropylamine reactions in ).
  • Sulfonation and Chlorination : Oxidative chlorination of the intermediate sulfide (e.g., using Cl₂ or SO₂Cl₂) to introduce the sulfonyl chloride group, as demonstrated in thiazole sulfonyl chloride synthesis ().
  • Purification : Column chromatography or recrystallization in anhydrous solvents to isolate the product.

Key considerations include moisture sensitivity during chlorination and the use of inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and triazole/sulfonyl chloride protons (δ 8.5–9.5 ppm).
  • LC-MS : To verify molecular weight (e.g., [M+H]⁺ = ~249.7 g/mol) and purity.
  • FTIR : Peaks at ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) and ~700 cm⁻¹ (C-Cl).
  • X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable, as in ).

Cross-referencing with spectral databases (e.g., PubChem InChI data in ) ensures accuracy .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis.
  • Desiccants : Use molecular sieves or silica gel in storage containers.
  • Handling : Perform reactions under anhydrous conditions (e.g., glovebox or Schlenk line) to avoid sulfonyl chloride degradation to sulfonic acid .

Advanced Research Questions

Q. What reaction mechanisms govern its reactivity in sulfonylation reactions?

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient triazole ring directs electrophilic attacks, while the sulfonyl chloride acts as a leaving group.
  • Catalysis : Lewis acids (e.g., AlCl₃) may enhance reactivity in coupling reactions with amines or alcohols to form sulfonamides or sulfonate esters.
  • Side Reactions : Competing hydrolysis under humid conditions requires strict moisture control ( and describe similar challenges) .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Substituent Modification : Replace tert-butyl with bulkier groups (e.g., cyclopropyl) to alter lipophilicity and binding affinity.
  • Sulfonamide Derivatives : Test intermediates against cancer cell lines (e.g., NCI-60 panel) to assess antitumor potential, as in .
  • Electron-Withdrawing Groups : Introduce halogens or trifluoromethyl groups to enhance metabolic stability (analogous to ) .

Q. How can computational modeling predict its interactions with biological targets?

  • Docking Simulations : Use software like AutoDock Vina with the InChI key (e.g., MAGTZUMWQUDWAH-UHFFFAOYSA-N in ) to model binding to enzymes like carbonic anhydrase.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Reaction Optimization : Vary solvents (e.g., DMF vs. THF), temperatures, or catalysts (e.g., DMAP).
  • Intermediate Trapping : Use LC-MS to identify side products (e.g., sulfonic acid from hydrolysis).
  • Scale-Up Adjustments : Ensure efficient stirring and controlled reagent addition to mitigate exothermic side reactions ( highlights oxidative chlorination challenges) .

Q. How can advanced analytical methods detect degradation products?

  • HPLC-MS/MS : Monitor hydrolysis to sulfonic acid under accelerated stability conditions (40°C/75% RH).
  • NMR Kinetic Studies : Track time-dependent disappearance of sulfonyl chloride protons.
  • TGA/DSC : Analyze thermal decomposition profiles to identify degradation thresholds .

Q. What role does the tert-butyl group play in its physicochemical properties?

  • Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability (critical for CNS-targeting drugs).
  • Steric Hindrance : Shields the triazole ring from metabolic oxidation, improving half-life.
  • Crystallinity : Bulky substituents may reduce solubility but improve crystal formation for XRD (as in ) .

Q. How can cross-disciplinary approaches enhance its application in drug discovery?

  • Chemical Biology : Use as a photoaffinity probe to map enzyme active sites.
  • PET Tracers : Incorporate ¹¹C or ¹⁸F isotopes for imaging studies.
  • Combinatorial Libraries : Generate sulfonamide derivatives via parallel synthesis for high-throughput screening (’s antitumor screening methodology) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride
Reactant of Route 2
5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride

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